molecular formula C9H14ClN5O3 B586745 Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride CAS No. 102340-67-0

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride

Cat. No.: B586745
CAS No.: 102340-67-0
M. Wt: 275.693
InChI Key: SWHYJSMRUIOMKW-ZUOBHZEMSA-N
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Description

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a compound belonging to the class of quinoid systems. Quinoid systems are characterized by their unique structural features, which include two carbonyl groups in an unsaturated six-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural sources, including bacteria, fungi, and higher plants .

Preparation Methods

The synthesis of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves several steps. One common method includes the oxidation of quinic acid using manganese dioxide and sulfuric acid. This reaction involves dehydration, decarboxylation, and subsequent oxidation . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinoid compounds. In biology, it plays a role in redox reactions and cellular respiration. In medicine, it has potential therapeutic applications due to its antioxidant properties and involvement in various biological processes . In the industry, it is used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves its role as a cofactor in redox reactions. It participates in electron transfer processes, which are crucial for cellular respiration and energy production. The compound interacts with various enzymes and proteins, facilitating the transfer of electrons and hydrogen atoms .

Comparison with Similar Compounds

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride can be compared with other quinoid compounds such as benzoquinones, naphthoquinones, and anthraquinones. These compounds share similar structural features but differ in their specific biological activities and applications. For example, benzoquinones are known for their role in pigmentation, while naphthoquinones and anthraquinones have diverse pharmacological properties .

Properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHYJSMRUIOMKW-ZUOBHZEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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